N-(4-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
“N-(4-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is an organic compound that belongs to the class of compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the reaction of a compound with two equivalents of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .Scientific Research Applications
Anticancer and Antimicrobial Applications
Anticancer Activity : A study by Kumar et al. (2019) highlights the synthesis of N-aryl substituted phenyl acetamide analogs, showcasing inhibition activity against the HCT 116 cancer cell line. This underscores the potential of structurally similar compounds for anticancer applications, hinting at the relevance of the queried compound in oncological research (Kumar et al., 2019).
Antimicrobial Activity : The investigation into new heterocycles incorporating a thiadiazole moiety against the cotton leafworm by Fadda et al. (2017) exemplifies the antimicrobial potential of compounds with similar frameworks. Such research indicates the applicability of the compound in developing new antimicrobial agents (Fadda et al., 2017).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-9-7-15(8-10-16)21-18(26)13-28-19-12-11-17-22-23-20(25(17)24-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDQQFRODSILOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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